molecular formula C13H12LiNO3S B7760006 lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate

lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate

Cat. No.: B7760006
M. Wt: 269.3 g/mol
InChI Key: PPQSJXJMBCMUJB-UHFFFAOYSA-M
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Description

Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a sulfanylacetate group, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate typically involves the reaction of 6-methoxy-2-methylquinoline with a suitable sulfanylacetate precursor. One common method involves the use of lithium hydroxide as a base to facilitate the formation of the lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. The sulfanylacetate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxyquinolin-4-yl)sulfanylacetate
  • 6-methoxy-2-methylquinoline
  • 4-hydroxy-2-quinoline

Uniqueness

Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate is unique due to the presence of both a quinoline moiety and a sulfanylacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its lithium salt form also enhances its solubility and stability, which can be advantageous in various applications.

Properties

IUPAC Name

lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S.Li/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8;/h3-6H,7H2,1-2H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSJXJMBCMUJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12LiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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